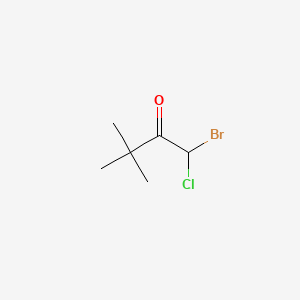
1-Bromo-1-chloro-3,3-dimethylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is an organic compound with the molecular formula C6H11BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one can be synthesized through the halogenation of 3,3-dimethylbutan-2-one. The process typically involves the use of bromine and chlorine in the presence of a catalyst or under specific reaction conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing controlled environments to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-chloro-3,3-dimethylbutan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ketone group can be oxidized or reduced to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Elimination Reactions: Alkenes such as 3,3-dimethylbut-1-ene.
Oxidation and Reduction Reactions: Corresponding alcohols or carboxylic acids.
Applications De Recherche Scientifique
1-Bromo-1-chloro-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: Potential use in the study of enzyme-catalyzed halogenation reactions.
Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-chloro-3,3-dimethylbutan-2-one involves its reactivity as a halogenated ketone. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3,3-dimethylbutan-2-one: Similar structure but lacks the chlorine atom.
1-Chloro-3,3-dimethylbutan-2-one: Similar structure but lacks the bromine atom.
3,3-Dimethylbutan-2-one: The parent ketone without any halogen atoms.
Uniqueness
1-Bromo-1-chloro-3,3-dimethylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in organic synthesis. This dual halogenation allows for a wider range of chemical transformations compared to its mono-halogenated counterparts.
Propriétés
Numéro CAS |
64984-95-8 |
|---|---|
Formule moléculaire |
C6H10BrClO |
Poids moléculaire |
213.50 g/mol |
Nom IUPAC |
1-bromo-1-chloro-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H10BrClO/c1-6(2,3)4(9)5(7)8/h5H,1-3H3 |
Clé InChI |
WTDHSODZVUOZOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


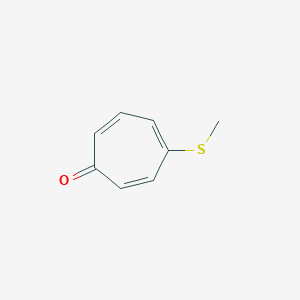
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)


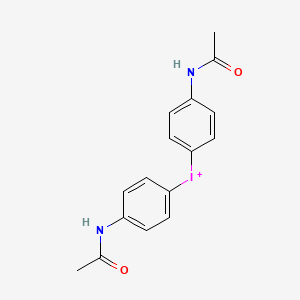




![3-[(Trimethylsilyl)oxy]cyclohex-2-ene-1-carbonitrile](/img/structure/B14482998.png)
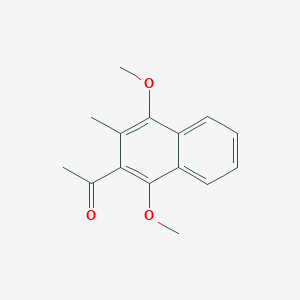

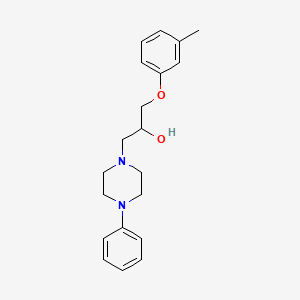
![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
